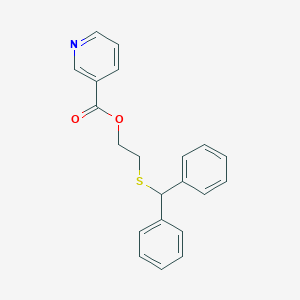

2-((Diphenylmethyl)thio)ethyl nicotinate

カタログ番号:

B009677

CAS番号:

101952-60-7

分子量:

349.4 g/mol

InChIキー:

GWKVFEMBJSLBIQ-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

2-((Diphenylmethyl)thio)ethyl nicotinate (CAS 101952-60-7) is a synthetic organic compound with the molecular formula C 21 H 19 NO 2 S and a molecular weight of 349.45 g/mol . As an ester derivative of nicotinic acid, it belongs to a class of compounds that includes other esters like methyl nicotinate and hexyl nicotinate, which are known for their vasodilatory and rubefacient properties in topical preparations . Researchers may be interested in this specific derivative due to its unique structure, which features a diphenylmethylthio moiety; this structural characteristic can significantly influence the compound's lipophilicity, membrane permeability, and overall pharmacokinetic profile compared to simpler alkyl esters. The primary research applications for 2-((Diphenylmethyl)thio)ethyl nicotinate are yet to be fully elucidated and constitute an area of active investigation. Potential research directions could include its use as a biochemical tool in studying dermal penetration enhancers or as a precursor in organic synthesis and medicinal chemistry for developing novel molecules. The calculated physical properties of this compound include a density of approximately 1.196 g/cm³ and a high boiling point of around 490.3°C, indicating its thermal stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate personal protective equipment, in accordance with good laboratory practices.

特性

CAS番号 |

101952-60-7 |

|---|---|

分子式 |

C21H19NO2S |

分子量 |

349.4 g/mol |

IUPAC名 |

2-benzhydrylsulfanylethyl pyridine-3-carboxylate |

InChI |

InChI=1S/C21H19NO2S/c23-21(19-12-7-13-22-16-19)24-14-15-25-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,16,20H,14-15H2 |

InChIキー |

GWKVFEMBJSLBIQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCCOC(=O)C3=CN=CC=C3 |

正規SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCCOC(=O)C3=CN=CC=C3 |

他のCAS番号 |

101952-60-7 |

同義語 |

2-[(Diphenylmethyl)thio]ethyl=nicotinate |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Ethyl Nicotinate Derivatives

a. Ethyl 2-[2-(Aminocarbonyl)-4-chlorophenoxy]nicotinate (CAS 20209-79-4)

- Structure: Incorporates a 4-chlorophenoxy group and an aminocarbonyl substituent at the pyridine ring’s 2-position.

- Key Differences: Unlike the diphenylmethylthio group in the target compound, this derivative has a chlorophenoxy-amide hybrid structure.

b. Ethyl 2-(Difluoromethyl)-6-(4-fluorophenyl)nicotinate (CAS 6690-42-2)

- Structure : Features a difluoromethyl group at the 2-position and a 4-fluorophenyl group at the 6-position.

- Key Differences : Fluorine substituents increase metabolic stability and lipophilicity compared to the diphenylmethylthio group, which may affect pharmacokinetic properties in pharmaceutical applications .

c. 2-Bis(4-chlorophenoxy)-ethyl Nicotinate (Patent: US3786060)

- Structure: Contains two 4-chlorophenoxy groups attached to the ethyl chain.

- Key Differences: The chlorophenoxy groups introduce steric bulk and electron-withdrawing effects, contrasting with the sulfur-linked diphenylmethyl group in the target compound .

Thioether-Containing Nicotinate/Nicotinamide Analogues

a. 2-[(4-Methylphenyl)thio]nicotinamide (CAS 175135-83-8)

- Structure : A nicotinamide derivative with a 4-methylphenylthio group at the 2-position.

- Key Differences: The amide (-CONH₂) replaces the ester (-COOEt) group, altering hydrogen-bonding capacity and solubility.

b. 2-[(Diphenylmethyl)thio]acetamide (CAS 68524-30-1)

- Structure : An acetamide derivative with a diphenylmethylthio group.

- Key Differences: The absence of the nicotinate core distinguishes this compound, limiting direct comparison.

Heterocyclic and Salt Derivatives

a. Methyl 2-(1,4-Diazepan-1-yl)nicotinate (CAS 1227170-11-7)

- Structure : Includes a 1,4-diazepane ring fused to the pyridine core.

- Key Differences : The diazepane ring introduces basicity and conformational flexibility, contrasting with the rigid diphenylmethylthioethyl chain in the target compound. This structural variation may influence biological activity .

b. 2-(4-Piperidinyl)ethyl Nicotinate Hydrochloride (CAS 1219981-10-8)

- Structure : A piperidine-containing ethyl nicotinate salt.

- Key Differences : The hydrochloride salt enhances water solubility, while the piperidinyl group introduces alkalinity, differing from the neutral diphenylmethylthioethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。